1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Description
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a carboxylic acid group
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWPPUXVVVXIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398240 | |
| Record name | 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887442-22-0 | |
| Record name | 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Routes
Alkylation of Piperidine-4-carboxylic Acid Derivatives
A common synthetic route involves the alkylation of piperidine-4-carboxylic acid or its esters with 3-(bromomethyl)pyridine. The reaction proceeds via nucleophilic substitution under basic conditions. For example:
- Reagents : Piperidine-4-carboxylic acid methyl ester, 3-(bromomethyl)pyridine, potassium carbonate (K₂CO₃).
- Solvent : Anhydrous dimethylformamide (DMF) or ethanol.
- Conditions : 60–80°C for 12–24 hours.
Optimization Insights :
- Higher yields (65–75%) are achieved in DMF due to improved solubility of intermediates.
- Triethylamine (Et₃N) is occasionally substituted for K₂CO₃ to minimize side reactions.
Table 1: Alkylation Method Comparison
| Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| K₂CO₃/DMF | 80 | 65–75 | ≥95% |
| Et₃N/Ethanol | 60 | 55–65 | ≥90% |
Reductive Amination Strategies
Coupling Pyridine-3-carbaldehyde with Piperidine-4-carboxylic Acid
Reductive amination offers a one-pot synthesis by condensing pyridine-3-carbaldehyde with piperidine-4-carboxylic acid derivatives (e.g., methyl ester) under hydrogen gas (H₂):
- Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
- Conditions : 50°C, 1–3 atm H₂ pressure, pH-controlled to prevent over-reduction.
Key Observations :
Hydrogenation of Pyridine Precursors
Catalytic Hydrogenation of 4-Pyridinecarboxylic Acid Derivatives
High-pressure hydrogenation of 4-pyridinecarboxylic acid derivatives using palladium catalysts provides a direct route to the piperidine core:
- Substrate : 4-Pyridinecarboxylic acid.
- Catalyst : 5% Pd/C.
- Conditions : 90–100°C, 4–5 MPa H₂, 3–4 hours.
Process Details :
- Post-hydrogenation, the product is isolated via vacuum distillation and recrystallized from methanol/water.
- Yields exceed 95% with minimal byproducts.
Table 2: Hydrogenation Parameters
| Substrate | Catalyst | Pressure (MPa) | Yield (%) |
|---|---|---|---|
| 4-Pyridinecarboxylic acid | Pd/C | 4–5 | ≥95 |
| 3-Pyridinecarboxylic acid | Pd/C | 4–5 | ≥85 |
Multi-Step Industrial Synthesis
Large-Scale Production via Continuous Flow Reactors
Industrial methods prioritize scalability and cost-efficiency. A patented approach involves:
- Step 1 : Transfer hydrogenation of piperidine-4-carboxylic acid with formaldehyde to form 1-methylpiperidine-4-carboxylic acid.
- Step 2 : Conversion to N,N-diethyl-1-methylpiperidine-4-carboxamide using thionyl chloride (SOCl₂) and diethylamine.
- Step 3 : Grignard reaction with 2,6-dibromopyridine, followed by hydrobromic acid treatment to yield the target compound.
Advantages :
Purification and Characterization
Chromatographic and Crystallization Techniques
Comparative Analysis of Methods
Table 3: Method Efficacy and Limitations
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | Moderate | High |
| Reductive Amination | 55–65 | Low | Moderate |
| Catalytic Hydrogenation | ≥95 | High | Low |
| Industrial Multi-Step | ≥80 | High | High |
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be used to create more complex heterocyclic compounds through various reactions such as nucleophilic substitutions and coupling reactions.
Synthetic Pathways
The compound can undergo esterification with alcohols or amidation with amines, allowing for the development of derivatives with enhanced properties. Its piperidine nitrogen can also participate in electrophilic aromatic substitution reactions when appropriately activated.
Biology
The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor and biochemical probe. Its structure allows it to interact with various biological macromolecules, making it a candidate for drug development.
Medicine
In the field of medicine, this compound has shown promise as a lead compound in drug discovery, particularly for cancer therapy and antimicrobial treatments.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited potent anticancer effects against specific cancer cell lines by inducing apoptosis and inhibiting proliferation pathways .
- Antimicrobial Properties : Research highlighted its effectiveness against resistant bacterial strains, suggesting potential applications in developing new antibiotics .
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridin-3-ylmethyl group can enhance binding affinity to biological targets, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid: Lacks the pyridin-3-ylmethyl group, resulting in different chemical properties and biological activities.
Pyridin-3-ylmethylamine: Contains the pyridin-3-ylmethyl group but lacks the piperidine ring and carboxylic acid group.
Uniqueness: 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid is unique due to the combination of the piperidine ring, pyridin-3-ylmethyl group, and carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Biological Activity
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a piperidine ring connected to a pyridin-3-ylmethyl group and a carboxylic acid functional group. This unique structural arrangement contributes to its diverse biological activities.
The biological activity of this compound is thought to be mediated through interactions with various molecular targets, including enzymes and receptors. The presence of the pyridin-3-ylmethyl group may enhance binding affinity to biological targets, while the piperidine ring provides structural stability. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines, including breast and ovarian cancer cells. The IC50 values observed were promising, indicating effective antiproliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| MCF-7 (Breast) | 75.3 |
| OVCAR-3 (Ovarian) | 31.5 |
| COV318 (Ovarian) | 43.9 |
Case Studies
- Anticancer Activity : A detailed study evaluated the compound's effects on ovarian cancer cells overexpressing specific enzymes involved in tumor growth. The results demonstrated a significant reduction in cell viability, supporting the hypothesis that this compound could serve as a therapeutic agent in cancer treatment .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound acts as a reversible inhibitor of certain enzymes related to cancer progression. Molecular docking studies indicated favorable interactions between the compound and active sites of these enzymes, enhancing our understanding of its pharmacological profile .
Comparative Analysis with Similar Compounds
This compound can be compared with similar piperidine derivatives to highlight its unique properties:
| Compound | Features | Biological Activity |
|---|---|---|
| Piperidine-4-carboxylic acid | Lacks the pyridin-3-ylmethyl group | Different chemical properties |
| Pyridin-3-ylmethylamine | Contains pyridin-3-ylmethyl but no piperidine | Varies in activity due to structural differences |
| 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid | Different position of pyridine attachment | Potentially different reactivity |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer :
-
Step 1 : Start with piperidine-4-carboxylic acid and introduce the pyridin-3-ylmethyl group via nucleophilic substitution or coupling reactions. Use coupling agents like EDC/HOBt for amide bond formation (analogous to methods in ).
-
Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity). For example, reflux in anhydrous THF or DMF at 80–100°C for 12–24 hours.
-
Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, 5% methanol in dichloromethane).
-
Yield Optimization : Increase equivalents of pyridin-3-ylmethyl bromide (1.2–1.5 eq) and use catalysts like DMAP (0.1 eq) .
Reaction Parameters Typical Conditions Reference Coupling Agent EDC/HOBt Solvent DMF/THF Temperature 80–100°C
Q. Which analytical techniques are critical for verifying structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 8.3–8.6 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- FT-IR : Identify carboxylate C=O stretches (~1700 cm) and pyridine ring vibrations (~1600 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 235.1 for CHNO) using ESI-MS .
Q. How can solubility challenges be addressed during formulation?
- Methodological Answer :
- pH Adjustment : Use sodium bicarbonate (pH 7–8) to deprotonate the carboxylic acid group, enhancing aqueous solubility.
- Co-Solvents : Employ DMSO (10–20% v/v) or PEG-400 for in vitro assays .
- LogP Optimization : Modify substituents to balance hydrophilicity (e.g., logP ~0.3 for similar derivatives ).
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Cross-Validation : Compare docking results (e.g., Autodock Vina) with experimental IC values. Adjust force field parameters for protonation states.
- Dynamic Simulations : Perform 100-ns MD simulations to assess binding stability (e.g., RMSD < 2 Å for protein-ligand complexes) .
Q. What strategies mitigate low yields in pyridine-piperidine coupling reactions?
- Methodological Answer :
- Catalytic Systems : Use Pd(OAc)/XPhos for Suzuki-Miyaura coupling (if halogenated precursors are involved) .
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 24 hours) while maintaining 70–80% yields .
Q. Which in silico methods predict binding affinity with neurological targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Glide to screen against GABA receptors (PDB: 6HUP). Prioritize compounds with ΔG < -8 kcal/mol .
- Pharmacophore Modeling : Align with known inhibitors (e.g., hydrogen bond acceptors at 3.5–4.0 Å distances) .
Safety and Handling
Q. What safety precautions are essential during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (potential H335 hazard ).
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Data Contradiction Analysis
Q. How to address discrepancies in melting points reported across studies?
- Methodological Answer :
- Purity Assessment : Re-crystallize and analyze via HPLC (purity >98%).
- DSC Validation : Perform differential scanning calorimetry to confirm sharp endothermic peaks (e.g., mp 185–186°C for analogs ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
